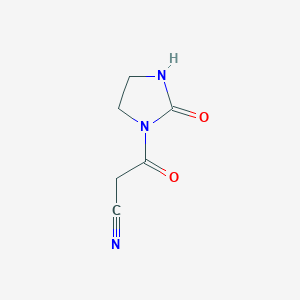
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C6H7N3O2 It is known for its unique structure, which includes an imidazolidinone ring and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile can be synthesized through a cyanoacetylation reaction. One common method involves the reaction of cyanoacetic acid with acetic anhydride to form a cyanoacetylating reagent. This reagent is then reacted with 2-imidazolidone to produce this compound . The reaction conditions typically include the use of a solvent such as acetonitrile and a strong base to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may involve more stringent purification processes to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
科学的研究の応用
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Imidazolidone: A precursor in the synthesis of 3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile.
Cyanoacetic Acid: Used in the cyanoacetylation reaction to produce the compound.
Thiosemicarbazide: Another nitrogenated compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its combination of an imidazolidinone ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
7468-63-5 |
|---|---|
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC名 |
3-oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C6H7N3O2/c7-2-1-5(10)9-4-3-8-6(9)11/h1,3-4H2,(H,8,11) |
InChIキー |
YBJJXBIUYRJSGT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


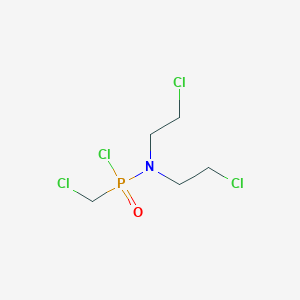
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
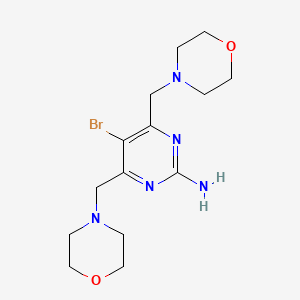
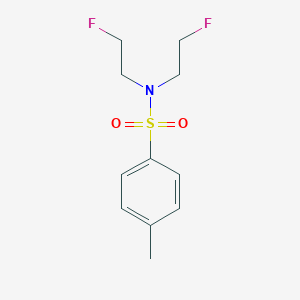

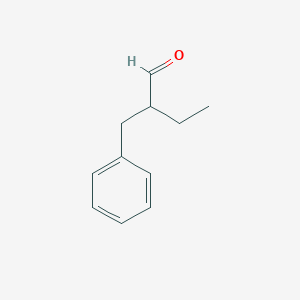
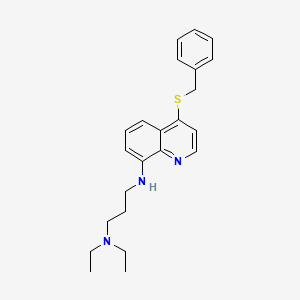
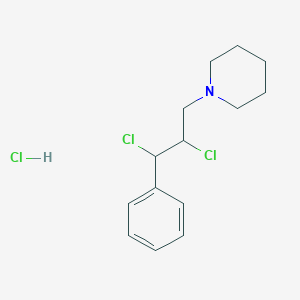
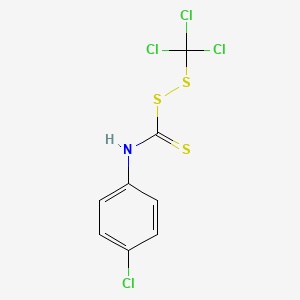
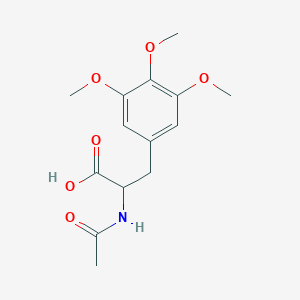
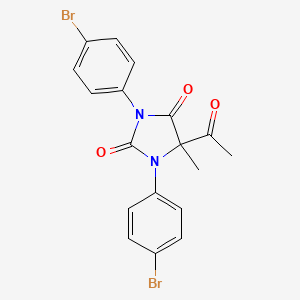
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)
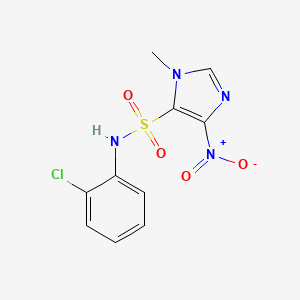
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
